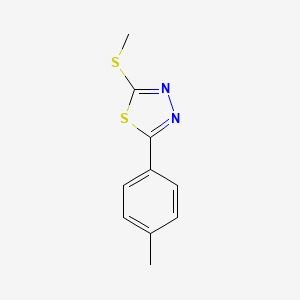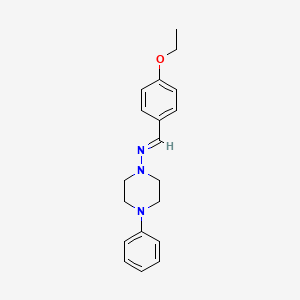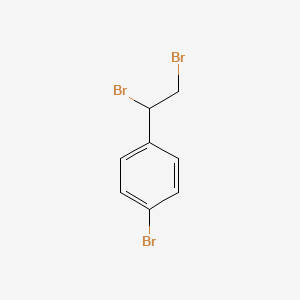![molecular formula C14H13IO2 B11965427 3,5-Methano-2H-cyclopenta[b]furan-2-one, hexahydro-6-iodo-7-phenyl- CAS No. 6935-56-4](/img/structure/B11965427.png)
3,5-Methano-2H-cyclopenta[b]furan-2-one, hexahydro-6-iodo-7-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of 6-HYDROXY-5-IODO-3-PHENYL-2-NORBORNANECARBOXYLIC ACID GAMMA-LACTONE involves several synthetic routes. One common method includes the iodination of a norbornane derivative followed by lactonization. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent under controlled temperature and pressure .
Analyse Chemischer Reaktionen
6-HYDROXY-5-IODO-3-PHENYL-2-NORBORNANECARBOXYLIC ACID GAMMA-LACTONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-HYDROXY-5-IODO-3-PHENYL-2-NORBORNANECARBOXYLIC ACID GAMMA-LACTONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
6-HYDROXY-5-IODO-3-PHENYL-2-NORBORNANECARBOXYLIC ACID GAMMA-LACTONE can be compared with other similar compounds, such as:
6-HYDROXY-5-IODO-3-PHENYL-2-NORBORNANECARBOXYLIC ACID: Lacks the gamma-lactone ring, which may affect its chemical properties and biological activities.
5-IODO-3-PHENYL-2-NORBORNANECARBOXYLIC ACID GAMMA-LACTONE: Lacks the hydroxy group, potentially altering its reactivity and interactions.
6-HYDROXY-3-PHENYL-2-NORBORNANECARBOXYLIC ACID GAMMA-LACTONE: Lacks the iodine atom, which may influence its overall stability and function.
Eigenschaften
CAS-Nummer |
6935-56-4 |
|---|---|
Molekularformel |
C14H13IO2 |
Molekulargewicht |
340.16 g/mol |
IUPAC-Name |
2-iodo-9-phenyl-4-oxatricyclo[4.2.1.03,7]nonan-5-one |
InChI |
InChI=1S/C14H13IO2/c15-12-8-6-9-11(14(16)17-13(9)12)10(8)7-4-2-1-3-5-7/h1-5,8-13H,6H2 |
InChI-Schlüssel |
HSYRRILDTLPLIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3C(C1C(C2OC3=O)I)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-5-(4-nitrobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11965358.png)




![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965381.png)

![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965391.png)

![(5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965413.png)

![N-(4-{2,2-dichloro-1-[4-(dimethylamino)-3-nitrophenyl]vinyl}-2-nitrophenyl)-N,N-dimethylamine](/img/structure/B11965433.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11965435.png)
